2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid
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Overview
Description
2-[(Methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid is an organic compound with the molecular formula C6H11NO4. It is a colorless oil that is often used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a methoxycarbonyl group, a methylamino group, and a methylpropanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid typically involves the reaction of methylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxycarbonyl and methylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(Methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl and methylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
2-[(Methoxycarbonyl)amino]acetic acid: This compound has a similar methoxycarbonyl group but differs in its backbone structure.
2-[(Methoxycarbonyl)(methyl)amino]propanoic acid: This compound is structurally similar but may have different functional groups or substituents.
Uniqueness
2-[(Methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1342846-58-5 |
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Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-[methoxycarbonyl(methyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,5(9)10)8(3)6(11)12-4/h1-4H3,(H,9,10) |
InChI Key |
SMBYBCPGVLQCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(=O)OC |
Purity |
0 |
Origin of Product |
United States |
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